

# molecular formula $C_{14}H_{22}ClNO_2$ and properties of Amylocaine hydrochloride

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## Compound of Interest

Compound Name: Amylocaine hydrochloride

Cat. No.: B105833

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## An In-depth Technical Guide to Amylocaine Hydrochloride ( $C_{14}H_{22}ClNO_2$ )

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Amylocaine hydrochloride**, historically known by the trade name Stovaine, holds a significant place in the history of pharmacology as the first synthetic local anesthetic.[1] Synthesized in 1903 by Ernest Fourneau at the Pasteur Institute, it was developed as a non-addictive alternative to cocaine for regional anesthesia.[2] Although its clinical use has been superseded by newer agents with improved safety and efficacy profiles, such as lidocaine and bupivacaine, the study of **Amylocaine hydrochloride** remains valuable for understanding the structure-activity relationships of local anesthetics. This guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, and analytical methodologies.

### Chemical and Physicochemical Properties

**Amylocaine hydrochloride** is the hydrochloride salt of the benzoate ester of 1-(dimethylamino)-2-methyl-2-butanol. Its chemical and physical properties are summarized below.

### Identity and Structure

Identifier	Value
Molecular Formula	C <sub>14</sub> H <sub>22</sub> ClNO <sub>2</sub>
IUPAC Name	[1-(dimethylamino)-2-methylbutan-2-yl] benzoate;hydrochloride[2][3]
CAS Number	532-59-2[2][3][4]
Synonyms	Stovaine, Amyleine hydrochloride, Forneaucaine[2][4]
Molecular Weight	271.78 g/mol [2][4][5]
Canonical SMILES	CCC(C)(CN(C)C)OC(=O)C1=CC=CC=C1.Cl[2]
InChI Key	YCAXNWFCHTZUMD-UHFFFAOYSA-N[2]

## Physicochemical Data

Property	Value	Source
Appearance	White crystalline powder	[6]
Melting Point	177-179 °C (decomposes)	[4]
173-175 °C	[7]	
Solubility	Water: 1 g in 2 mL (approx. 500 mg/mL)	[4]
Ethanol: 1 g in 3.3 mL (approx. 303 mg/mL)	[4]	
Ether: Practically insoluble	[4]	
DMSO: Slightly soluble (with heating)	[7][8]	
pKa (basic)	8.36 (calculated)	[6]
cLogP (for free base)	3.43 (calculated)	[6]

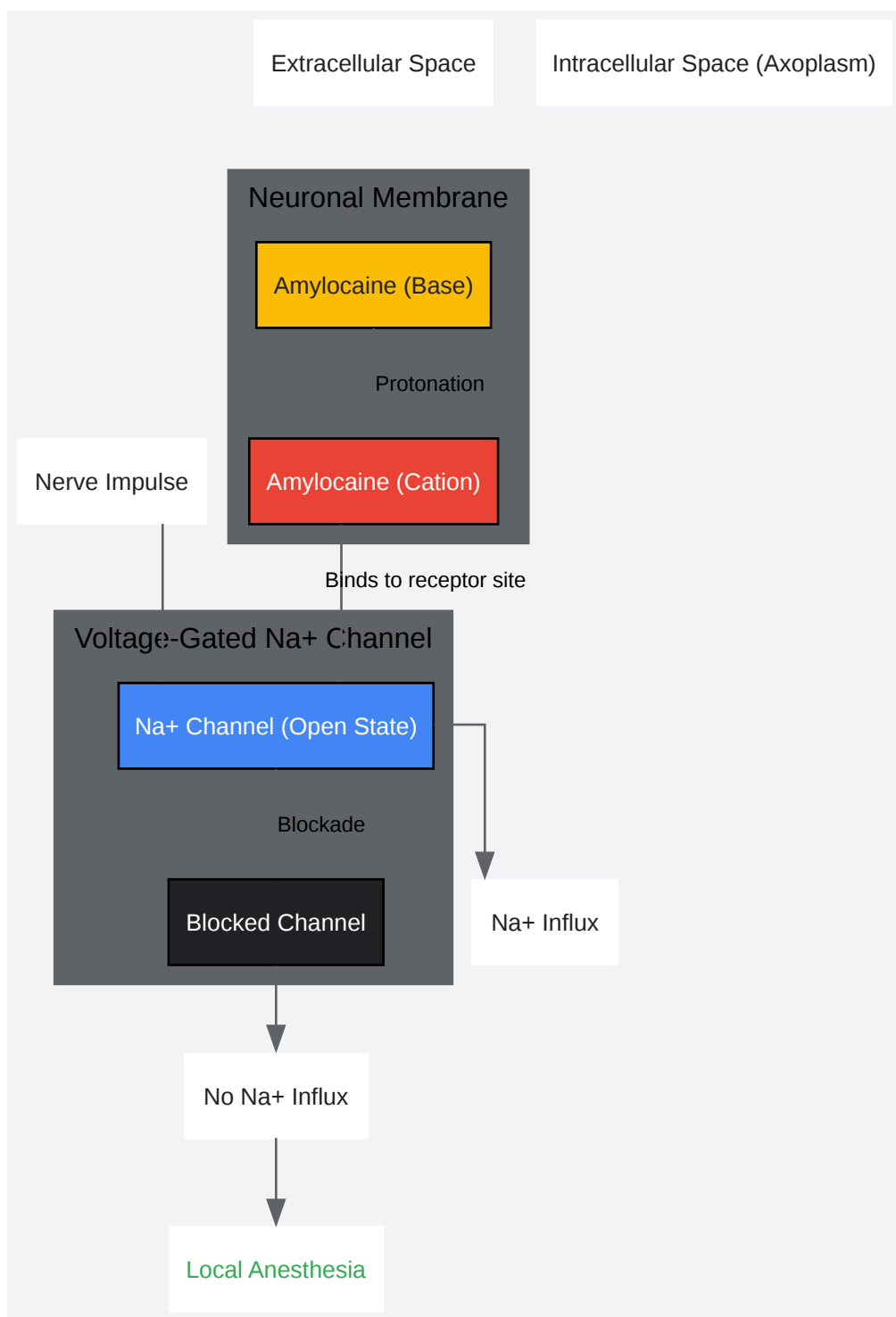
## Pharmacology and Mechanism of Action

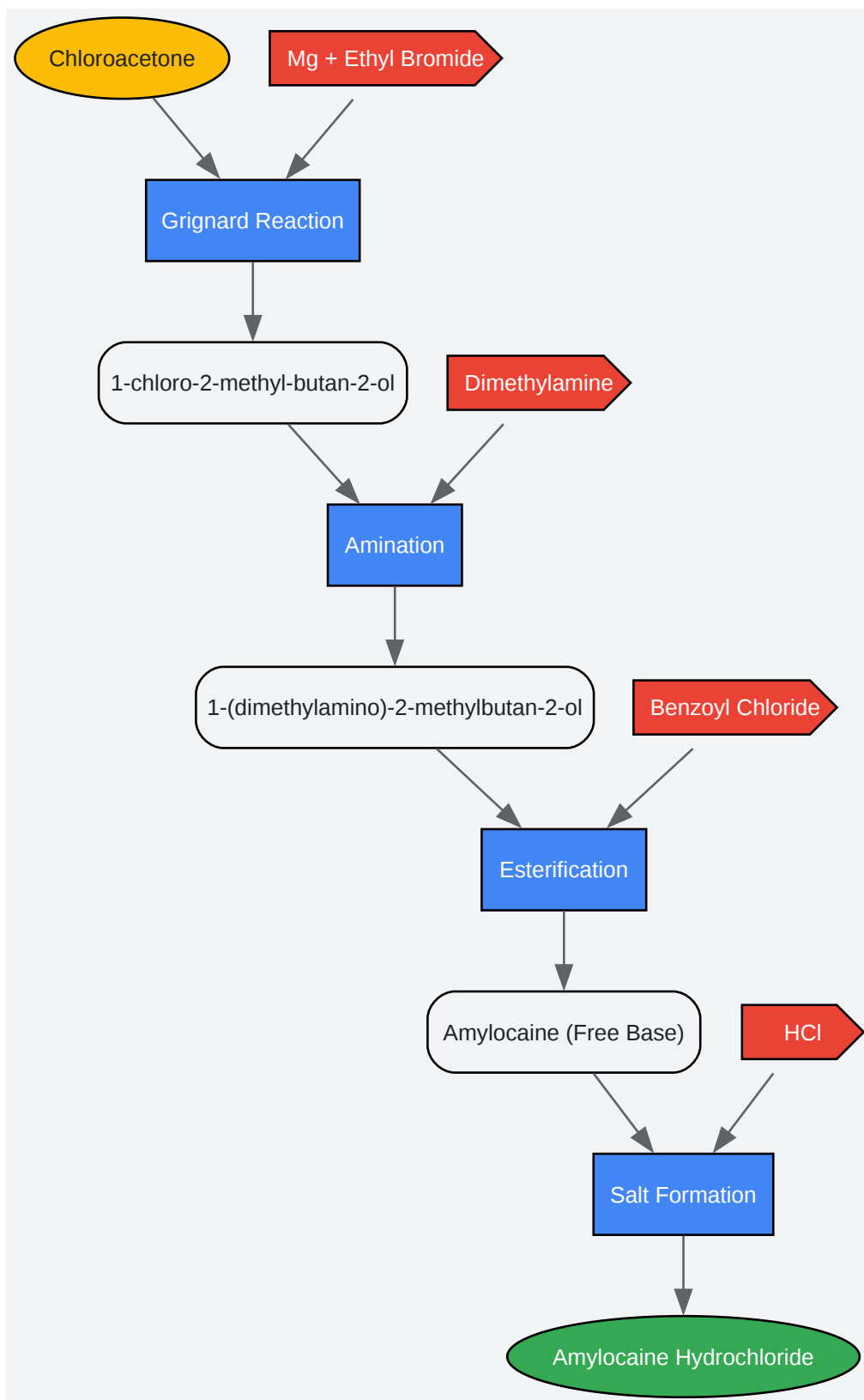
Like other local anesthetics, **Amylocaine hydrochloride** functions as a membrane-stabilizing drug.<sup>[9]</sup> Its primary mechanism of action involves the blockade of voltage-gated sodium channels on the intracellular side of the nerve membrane.

### Signaling Pathway

The mechanism is a direct inhibition of nerve impulse transmission rather than a complex signaling cascade.

- **Diffusion:** The uncharged base form of Amylocaine diffuses across the neural membrane into the axoplasm.
- **Re-equilibration:** Inside the neuron, an equilibrium is re-established between the base and the protonated, cationic form.
- **Channel Blockade:** The active cationic form binds to the voltage-gated sodium channels, physically occluding them.
- **Inhibition of Depolarization:** This blockade prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane.
- **Conduction Blockade:** Consequently, the threshold for electrical excitability increases, the rate of rise of the action potential slows, and nerve impulse conduction is blocked, resulting in local anesthesia.<sup>[2]</sup><sup>[9]</sup>





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